![molecular formula C17H14BrClN4OS B2775672 3-(4-chlorophenyl)-6-(3-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide CAS No. 1179404-30-8](/img/structure/B2775672.png)
3-(4-chlorophenyl)-6-(3-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(4-chlorophenyl)-6-(3-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide” belongs to the class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines . These compounds have been studied for their potential pharmacological activities, including antibacterial, anti-tumor, and other medicinal properties .
Synthesis Analysis
The synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines involves the reaction of 4-amino-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole with substituted aryl hydrazonoyl chlorides . The reaction of 6a with two equivalents of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (7a) in refluxing ethanol, in the presence of a catalytic amount of piperidine, for 8 h afforded a low yield (30%) of N, N′-(ethane-1,2-diyl)bis(2-(4-(3-phenyl-7H-[1,2,4]triazolo thiadiazin-6-yl)phenoxy)-acetamide) (8a) .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using spectroscopic techniques. For instance, the IR spectrum shows peaks at 3060 cm−1 (NH str.), 1600 cm−1 (C=N str.), 1462 cm−1 (C=C str.), 1240 cm−1 (N–N=C str.), and 700 cm−1 (C–S–C str.). The 1H NMR spectrum (DMSO-, 500 MHz) shows peaks at 2.0 ppm (3H, s, CH3), 8.0–8.2 ppm (6H, m, Ar–H), 8.9 ppm (2H, d, J = 4.0 Hz, pyridyl H), and 11.1 ppm (1H, bs, –NH, D2O exch.) .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily associated with its synthesis. The reaction of 6a with two equivalents of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (7a) in refluxing ethanol, in the presence of a catalytic amount of piperidine, for 8 h afforded a low yield (30%) of N, N′-(ethane-1,2-diyl)bis(2-(4-(3-phenyl-7H-[1,2,4]triazolo thiadiazin-6-yl)phenoxy)-acetamide) (8a) .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its IR and NMR spectra. The IR spectrum shows peaks at 3060 cm−1 (NH str.), 1600 cm−1 (C=N str.), 1462 cm−1 (C=C str.), 1240 cm−1 (N–N=C str.), and 700 cm−1 (C–S–C str.). The 1H NMR spectrum (DMSO-, 500 MHz) shows peaks at 2.0 ppm (3H, s, CH3), 8.0–8.2 ppm (6H, m, Ar–H), 8.9 ppm (2H, d, J = 4.0 Hz, pyridyl H), and 11.1 ppm (1H, bs, –NH, D2O exch.) .Aplicaciones Científicas De Investigación
Energetic Materials
[1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based energetic materials: have garnered attention due to their explosive properties. Specifically, compound 5 from this family exhibits excellent insensitivity toward external stimuli (IS = 43 J) and a very good calculated detonation performance (Dv = 9408 m/s). It rivals the current secondary-explosive benchmark, CL-20, making it a potential secondary explosive .
Heat-Resistant Explosives
The azo compound 10 stands out with its remarkable measured density of 1.91 g/cm³ at 20 °C, excellent thermal stability (Td = 305 °C), and superior calculated detonation performance (Dv = 9200 m/s). It outperforms existing heat-resistant explosives, positioning it as a valuable candidate in this field .
Primary Explosives
Compounds 14, 17, and 19 exhibit high sensitivity (IS ≤ 2 J) but also possess excellent calculated detonation performance (Dv ≥ 8690 m/s). These values are remarkable for azide-containing primary explosives. These compounds hold promise for applications as primary explosives .
Thiazolo Derivatives
The compound’s structure suggests potential applications in thiazolo derivatives. For instance, functionalized thiazolo[3,2-b][1,2,4]triazole derivatives have been synthesized with excellent yields. Investigating their biological activity or other functional properties could be worthwhile .
Antimicrobial Activity
Novel pyrazine-1,3,4-oxadiazole hybrids and [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine derivatives have demonstrated remarkable antimicrobial activity. Further exploration of this compound’s derivatives may lead to new antimicrobial agents .
X-ray Diffraction Studies
Detailed X-ray diffraction studies can elucidate the relationship between weak interactions and sensitivity in energetic materials. Investigating the crystal structures of derivatives could provide valuable insights for material design .
Direcciones Futuras
The future directions for this compound could involve further optimization of the synthesis process to improve yield . Additionally, more extensive studies could be conducted to explore its potential pharmacological activities, including its mechanism of action . The structure–activity relationship of biologically important 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines could also be further investigated .
Propiedades
IUPAC Name |
3-(4-chlorophenyl)-6-(3-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4OS.BrH/c1-23-14-4-2-3-12(9-14)15-10-24-17-20-19-16(22(17)21-15)11-5-7-13(18)8-6-11;/h2-9H,10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDCVSDCGGQMKIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN3C(=NN=C3SC2)C4=CC=C(C=C4)Cl.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)-6-(3-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

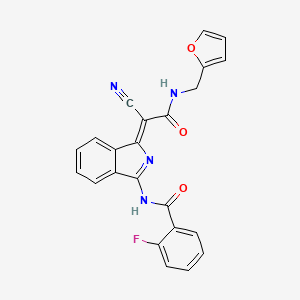
![3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzohydrazide](/img/structure/B2775591.png)
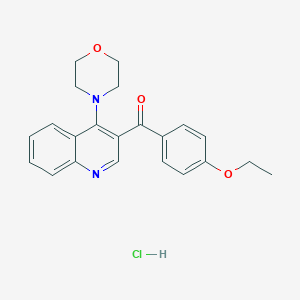
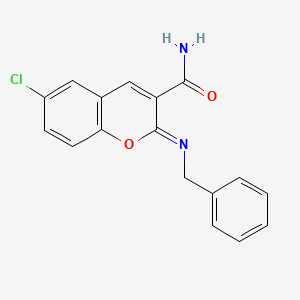
![{2-[2-(2-Pyridinyl)ethoxy]phenyl}amine dihydrochloride](/img/no-structure.png)

![(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(3-bromophenyl)thiazol-2-yl)acrylonitrile](/img/structure/B2775600.png)
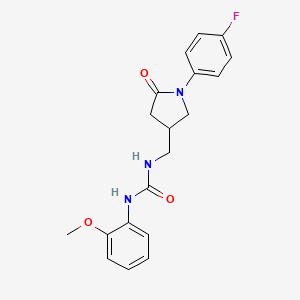

![2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-isoindol-1-yl)acetic acid](/img/structure/B2775603.png)

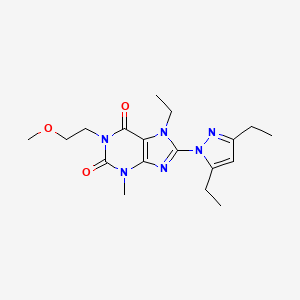
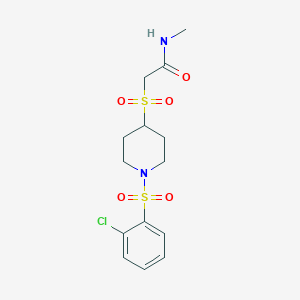
![Tert-butyl {[dimethyl(oxo)-lambda6-sulfanylidene]carbamoyl}formate](/img/structure/B2775612.png)